4-Chloro-5-phenylthiazole
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Overview
Description
4-Chloro-5-phenylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a chlorine atom at the fourth position and a phenyl group at the fifth position makes this compound a unique and valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-phenylthiazole typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization. The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-phenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The phenyl group can undergo hydrogenation to form cyclohexyl derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Major Products:
Substitution: Formation of 4-amino-5-phenylthiazole or 4-thio-5-phenylthiazole.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 4-chloro-5-cyclohexylthiazole.
Scientific Research Applications
4-Chloro-5-phenylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-5-phenylthiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound may also interact with enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
- 4-Chloro-2-phenylthiazole
- 5-Phenylthiazole
- 4-Methyl-5-phenylthiazole
Comparison: 4-Chloro-5-phenylthiazole is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical reactivity and biological activity. Compared to 4-Chloro-2-phenylthiazole, it has different substitution patterns that affect its electronic properties and reactivity. Similarly, 5-Phenylthiazole lacks the chlorine atom, resulting in different chemical behavior .
Properties
Molecular Formula |
C9H6ClNS |
---|---|
Molecular Weight |
195.67 g/mol |
IUPAC Name |
4-chloro-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C9H6ClNS/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
MUDKCVCSADEUGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CS2)Cl |
Origin of Product |
United States |
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